molecular formula C16H21N5O8 B1243938 (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide CAS No. 51799-31-6

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

Cat. No.: B1243938
CAS No.: 51799-31-6
M. Wt: 411.37 g/mol
InChI Key: CJKSSFCOJDBURS-WDOSNMPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide involves the reaction of 4-Methyl-1-piperazineacetic acid with 5-nitrofurfurylidene hydrazide in the presence of maleic acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. The use of industrial reactors and purification techniques such as crystallization or chromatography may be employed .

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may target specific enzymes or pathways in microorganisms, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide is unique due to its specific chemical structure, which combines a piperazine ring with a nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

51799-31-6

Molecular Formula

C16H21N5O8

Molecular Weight

411.37 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H17N5O4.C4H4O4/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20;5-3(6)1-2-4(7)8/h2-3,8H,4-7,9H2,1H3,(H,14,18);1-2H,(H,5,6)(H,7,8)/b13-8+;2-1+

InChI Key

CJKSSFCOJDBURS-WDOSNMPVSA-N

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-].C(=C/C(=O)O)\C(=O)O

SMILES

CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-].C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-].C(=CC(=O)O)C(=O)O

56217-90-4

Related CAS

24632-47-1 (Parent)

Synonyms

4-methyl-1-piperazinylacetic acid-(5-nitrofurfurylidene)hydrazide
nifurpipone
nifurpipone acetate
nifurpipone dihydrochloride
nifurpipone hydrochloride
nifurpipone maleate
nifurpipone maleate (1:1)
nifurpipone monohydrochloride
Rec 15-0122

Origin of Product

United States

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